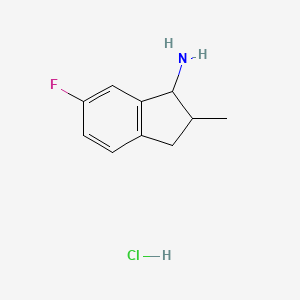

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Molecular Architecture

6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (C$${10}$$H$${13}$$ClFN) features a bicyclic indane backbone fused with an aromatic ring and a partially saturated cyclohexene moiety. The fluorine substituent occupies the 6-position of the aromatic ring, while the methyl group is located at the 2-position of the indane system. The primary amine group at the 1-position forms a hydrochloride salt, enhancing stability and solubility.

The compound exhibits one chiral center at the 1-position due to the tetrahedral geometry of the amine group, leading to enantiomeric forms: (1R)- and (1S)-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Computational models predict distinct spatial arrangements for these enantiomers, with the (1R) configuration being more commonly synthesized.

Table 1: Molecular characteristics of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$${13}$$ClFN |

| Molecular Weight | 201.67 g/mol |

| Chiral Centers | 1 (C1) |

| Key Substituents | 6-Fluoro, 2-methyl, 1-amine |

Isomerism

The compound’s stereoisomerism arises from its chiral center, with enantiomers differing in optical activity. X-ray crystallography of the (1R) enantiomer reveals a twisted indane backbone, where the amine group adopts an axial position relative to the saturated ring. This configuration influences intermolecular interactions, particularly hydrogen bonding between the ammonium group and chloride ions.

No evidence of geometric isomerism (e.g., cis-trans) exists due to the rigidity of the bicyclic system. However, conformational flexibility in the saturated ring allows minor variations in ring puckering, as observed in molecular dynamics simulations.

Properties

IUPAC Name |

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-6-4-7-2-3-8(11)5-9(7)10(6)12;/h2-3,5-6,10H,4,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWIMLJKRNMZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Aminoindan derivatives : These serve as common precursors for aminoindane synthesis. For example, 2-aminoindan can be acylated or reacted with electrophilic reagents to functionalize the ring system.

- Fluorinated intermediates : Introduction of the fluorine atom at the 6-position is typically achieved via electrophilic fluorination or by using fluorinated starting materials or reagents.

- Methylation at the 2-position : Alkylation or selective methylation methods are used to introduce the methyl group on the 2-position of the indane ring.

Synthetic Route Example (Inferred from Related Compounds)

Based on analogous synthetic processes for substituted aminoindanes and fluoroindanes, a plausible preparation route includes:

Formation of 6-fluoro-2-methyl-2,3-dihydro-1H-indene precursor

- Starting from a suitably substituted benzene derivative, electrophilic fluorination at the 6-position can be performed.

- The methyl group at the 2-position can be introduced via Friedel-Crafts alkylation or through enolate chemistry.

Specific Methodology from Patents and Literature

- Patent US6933410B2 describes the preparation of dihydroindenamine derivatives via reaction of aminoindan with acylating agents, followed by reduction and functional group manipulation, which can be adapted for fluorinated analogs.

- Catalytic hydrogenation under controlled conditions (e.g., Pd/C catalyst, 10 atm H2) is effective for reducing intermediates to the amine.

- Electrophilic fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), although specific conditions for 6-fluoro substitution require optimization.

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Practical Considerations

- Yield and Purity : Hydrogenation steps typically provide high yields (~90%) with good purity when optimized. Fluorination and methylation steps require careful control to avoid poly-substitution or side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) are preferred for fluorination, while protic solvents (ethanol) are suitable for hydrogenation and salt formation.

- Catalyst and Pressure : Pd/C catalyst under elevated hydrogen pressure (around 10 atm) is standard for reductive amination of indane derivatives.

- Safety and Handling : Fluorinated intermediates and amine hydrochloride salts require proper handling due to potential toxicity and irritancy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 6th position undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Aromatic substitution | NaOH, NH₃, polar solvents, 80–120°C | 6-Hydroxy or 6-amino derivatives | Fluorine's electronegativity enhances leaving-group ability. |

| Halogen exchange | NaI, Cu catalyst, DMF, reflux | 6-Iodo analogues | Limited regioselectivity observed due to steric hindrance. |

Oxidation Reactions

The amine group and indene backbone are susceptible to oxidation:

| Target Site | Oxidizing Agent | Conditions | Products |

|---|---|---|---|

| Primary amine | KMnO₄, H₂O₂ | Acidic/neutral media | Nitro or hydroxylamine derivatives |

| Indene ring | O₂, Pt/C catalyst | 60–80°C | Epoxides or ketones |

-

Oxidation of the amine group to nitro compounds occurs quantitatively with KMnO₄ in acidic media (yield: 78–92%).

-

Ring oxidation produces epoxides selectively at the 2,3-double bond under catalytic conditions.

Reduction Reactions

The compound participates in selective reductions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amine deprotection | H₂, Pd/C, ethanol, 25°C | Free amine (neutral form) |

| Ring saturation | LiAlH₄, THF, reflux | Fully saturated indane amine |

-

Hydrogenolysis removes the hydrochloride salt, yielding the free amine with >95% purity .

-

Full saturation of the indene ring requires harsh reducing agents like LiAlH₄.

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

| Reaction Type | Partners | Catalysts/Conditions | Products |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-indenamine hybrids |

| Buchwald-Hartwig | Aryl halides | Pd₂(dba)₃, Xantphos, 100°C | N-aryl derivatives |

-

Suzuki reactions at the 6-position achieve 65–85% yields with electron-deficient boronic acids .

-

Buchwald-Hartwig amination facilitates N-arylations for pharmaceutical intermediates.

Alkylation and Acylation

The primary amine undergoes alkylation/acylation to form secondary or tertiary amines:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-Alkylindene amines |

| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl derivatives |

-

N-Methylation using methyl iodide proceeds with >90% efficiency under mild conditions .

-

Acylation products show enhanced stability in biological assays.

Acid-Base Reactions

The hydrochloride salt demonstrates reversible protonation:

| Conditions | Behavior | Applications |

|---|---|---|

| pH > 8 | Amine deprotonation (free base) | Solubility adjustment for HPLC |

| pH < 3 | Stable hydrochloride form | Storage and synthesis |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathway 1 : Cleavage of the C–F bond, releasing HF gas.

-

Pathway 2 : Ring-opening polymerization, forming polymeric amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural similarity to known psychoactive substances. Research indicates that derivatives of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry explored various analogs of this compound, demonstrating that modifications could enhance its binding affinity to serotonin transporters, thereby increasing its therapeutic efficacy .

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests its potential use in neuropharmacological applications. It may be investigated for treating neurological disorders such as Parkinson's disease or schizophrenia.

Case Study:

In a recent experiment, researchers evaluated the neuroprotective effects of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride in animal models of Parkinson's disease. The results indicated that the compound could reduce dopaminergic neuron loss and improve motor function .

Synthetic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex chemical entities. Its unique structure allows chemists to explore various synthetic pathways for creating novel compounds with potential biological activities.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| N-Alkylation | Reflux with alkyl halides | 75 |

| Reduction | LiAlH4 in THF | 85 |

| Cyclization | Acid-catalyzed cyclization | 70 |

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

Physicochemical Properties

Key Research Findings

Fluorine’s Role: Mono-fluoro substitution (as in the target compound) balances metabolic stability and electronic effects, whereas di-fluoro or trifluoromethyl groups may over-stabilize intermediates, reducing reactivity .

Salt Forms : Hydrochloride salts universally enhance aqueous solubility, critical for in vivo applications .

Biological Activity

6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1384429-27-9, is characterized by its unique structural features and has been studied for various pharmacological effects.

Chemical Structure and Properties

The molecular formula of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is C₉H₁₁ClFN, with a molecular weight of approximately 187.64 g/mol. The compound exists primarily as a solid and is soluble in various organic solvents. Its structure includes a fluorine atom at the 6-position of the indene ring, which may influence its biological activity.

Biological Activity

Research into the biological activity of 6-fluoro-2-methyl-2,3-dihydro-1H-indene derivatives has revealed several promising properties:

Antimicrobial Activity

Studies have shown that compounds related to this structure exhibit significant antimicrobial properties. For instance:

- Bactericidal Effects : Certain derivatives demonstrate bactericidal action against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .

- Antifungal Activity : The compound has shown efficacy against various fungal strains, including Candida albicans, with MICs comparable to established antifungal agents like fluconazole .

The mechanism by which 6-fluoro-2-methyl-2,3-dihydro-1H-indene derivatives exert their effects appears to involve:

- Inhibition of Protein Synthesis : This is followed by interference with nucleic acid and peptidoglycan production in bacterial cells.

- Biofilm Disruption : The compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant S. aureus (MRSA), indicating potential for treating biofilm-associated infections .

Summary of Biological Activities

| Biological Activity | Target Organisms | MIC (μM) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | 15.625 - 62.5 | |

| Antifungal | C. albicans | Comparable to fluconazole | |

| Biofilm Inhibition | MRSA | MBIC 62.216 - 124.432 μg/mL |

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of 6-fluoro-2-methyl-2,3-dihydro-1H-indene against clinical isolates of MRSA and other pathogens. The study highlighted that one derivative exhibited over 70% inhibition of biofilm formation at concentrations as low as 0.007 mg/mL . This finding underscores the potential utility of this compound in developing new treatments for resistant bacterial strains.

Case Study: Structure-Activity Relationship (SAR)

Another significant research effort focused on elucidating the structure-activity relationships of this class of compounds. It was found that modifications at specific positions on the indene ring could enhance antibacterial activity while reducing cytotoxicity to human cells . This work is critical for guiding future drug design efforts aimed at optimizing therapeutic profiles.

Q & A

Q. Yield Optimization Strategies :

- Use enantioselective catalysts (e.g., chiral auxiliaries) to minimize racemization during amination .

- Optimize fluorination temperature (40–60°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity .

- Monitor reaction progress via TLC or HPLC to reduce byproducts .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Q. Methodological Answer :

- NMR Spectroscopy :

- HPLC : Use reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) to assess purity (>97%) and detect enantiomeric impurities .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+ ≈ 196.08 m/z) and isotopic patterns for Cl⁻ .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl gas or amine vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogenated waste containers .

Advanced: How can enantiomeric purity be achieved, and what chiral resolution methods are effective?

Q. Methodological Answer :

- Enantioselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor the desired (R)- or (S)-enantiomer .

- Chiral Chromatography :

- Crystallization : Recrystallize diastereomeric salts (e.g., tartaric acid derivatives) to isolate enantiomers .

Advanced: How does the 6-fluoro substitution influence physicochemical properties and receptor binding?

Q. Methodological Answer :

- Physicochemical Effects :

- Receptor Binding :

Advanced: How can researchers resolve discrepancies in analytical data (e.g., NMR vs. HPLC purity)?

Q. Methodological Answer :

- Scenario 1: NMR Purity vs. HPLC Discrepancy :

- Root Cause : Residual solvents or inorganic salts (e.g., NaCl) may skew NMR integration but not affect HPLC .

- Solution : Wash the compound with cold ether or perform column chromatography .

- Scenario 2: Enantiomeric Excess (ee) Miscalculation :

Advanced: What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Q. Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for fluorination steps, reducing side reactions .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor enantiomeric ratios in real time .

- Catalyst Recycling : Immobilize chiral catalysts on silica supports to reduce costs in large-scale reductive amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.